molecular formula C12H6NNaO3 B1593046 Sodium naphthalhydroxamic acid CAS No. 6207-89-2

Sodium naphthalhydroxamic acid

Cat. No. B1593046
CAS RN: 6207-89-2
M. Wt: 235.17 g/mol
InChI Key: VBWKQEZAOAAGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium naphthalhydroxamic acid is a compound that has been mentioned in various contexts in the field of chemistry . It is also known as N-Hydroxynaphthalimide Sodium Salt . The molecular formula of Sodium naphthalhydroxamic acid is C12H6NNaO3 .


Synthesis Analysis

The synthesis of Sodium naphthalhydroxamic acid or compounds related to it has been discussed in several studies . For instance, a study by Pauchard et al. identified interactions modulated by pH and acid structure as the main factor responsible for changes in interfacial behavior of naphthenic acids and emulsion stability . Another study reported an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate performed in a single 3 or 4 h lab period .


Molecular Structure Analysis

The molecular structure of Sodium naphthalhydroxamic acid can be analyzed using various tools and databases . The molecular formula is C12H6NNaO3, and it has an average mass of 235.171 Da and a monoisotopic mass of 235.024536 Da .


Chemical Reactions Analysis

The chemical reactions involving Sodium naphthalhydroxamic acid or related compounds have been studied . For example, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .

Scientific Research Applications

1. Environmental Toxicology

Naphthenic acids, which include sodium naphthalhydroxamic acid, have been studied for their effects on aquatic environments. Melvin et al. (2013) investigated the impact of naphthenic acid exposure on anuran tadpoles, finding it negatively affected growth, development, and liver metabolic processes. This study highlights the ecological implications of naphthenic acids in water systems and the need for guidelines to control their release into aquatic environments (Melvin et al., 2013).

2. Industrial Applications and Synthesis

Naphthalhydroxamic acid derivatives have been utilized in various synthesis processes. For example, Niralwad et al. (2011) explored the use of 1-hexanesulphonic acid sodium salt for synthesizing amidoalkyl naphthols. This method demonstrates the practical and economic viability of using naphthalhydroxamic acid derivatives in industrial chemistry (Niralwad, Shingate, & Shingare, 2011).

3. Mineral Flotation and Separation Processes

Xiong et al. (2022) researched the use of 2-hydroxy-3-naphthalene hydroxamic acid (a related compound) in mineral flotation, particularly for bastnaesite and calcite separation. This study provides insight into the use of naphthalhydroxamic acids in mineral processing and the improvement of surface hydrophobicity for efficient mineral separation (Xiong, Wang, Xiao, & Chen, 2022).

4. Electrochemical Remediation

Pepprah and Khire (2008) examined the degradation of naphthalene using alternating and direct currents, an area that might intersect with the applications of sodium naphthalhydroxamic acid in remediation processes. This study underscores the potential of electroremediation techniques in treating compounds related to naphthalhydroxamic acid (Pepprah & Khire, 2008).

Safety And Hazards

The safety data sheets of related compounds like Sodium hydroxide and Naphthol provide insights into the potential hazards and safety measures associated with these types of compounds .

Future Directions

While specific future directions for Sodium naphthalhydroxamic acid are not mentioned, research in related fields suggests potential areas of interest. For instance, the development of novel chemical tools targeting the auxin pathway in plant biology and agriculture has been suggested . Other studies have proposed future therapies for conditions like lactic acidosis .

properties

IUPAC Name

sodium;2-oxidobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6NO3.Na/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16;/h1-6H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWKQEZAOAAGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635639
Record name Sodium 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium naphthalhydroxamic acid

CAS RN

6207-89-2
Record name Sodium naphthalhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006207892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-(1,8-Naphthalyl)hydroxylamine sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM NAPHTHALHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Q6D69SAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium naphthalhydroxamic acid
Reactant of Route 2
Sodium naphthalhydroxamic acid
Reactant of Route 3
Sodium naphthalhydroxamic acid
Reactant of Route 4
Sodium naphthalhydroxamic acid
Reactant of Route 5
Sodium naphthalhydroxamic acid
Reactant of Route 6
Sodium naphthalhydroxamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.